N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclopropyl-6-methyl-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9-8-11(15-10-2-3-10)16-12(14-9)17-6-4-13-5-7-17/h8,10,13H,2-7H2,1H3,(H,14,15,16) |
InChI Key |
LAJOANJLJQEGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-6-methylpyrimidine
- Starting Material: 2,4-diaminopyrimidine or 2,4-dichloropyrimidine derivatives.
- Procedure: Methylation at the 6-position is achieved via methylation of 2,4-diaminopyrimidine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | Methyl iodide | Acetone | Reflux | >85% |
Reference: Similar methylation strategies are documented in pyrimidine synthesis literature, emphasizing regioselectivity and high purity.
Halogenation at the 4-Position
- Starting Material: 6-methylpyrimidine derivative.
- Procedure: Selective chlorination at the 4-position using N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | NCS | Toluene | Reflux | 70-80% |
This step yields 4-chloro-6-methylpyrimidine, a key intermediate for subsequent nucleophilic substitution.
Cyclopropyl Group Introduction
Cyclopropylation via Nucleophilic Addition
- Starting Material: 6-methyl-2-(piperazin-1-yl)pyrimidine.
- Procedure: The cyclopropyl group is introduced through nucleophilic addition using cyclopropylmagnesium bromide or cyclopropylzinc reagents.
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclopropylation | Cyclopropylmagnesium bromide | THF | -78°C to 0°C | 4-8 hrs | 50-65% |
Alternatively, a radical addition pathway employing cyclopropyl radicals generated via photoredox catalysis can be employed, especially for late-stage modifications.
Purification and Characterization
The final compound is purified via column chromatography or preparative HPLC. Structural confirmation involves NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary of Reaction Pathway
| Step | Reaction Type | Key Reagents | Key Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Methylation | Methyl iodide | Reflux, base | >85% |
| 2 | Halogenation | NCS | Reflux | 70-80% |
| 3 | Nucleophilic substitution | Piperazine | 80-100°C, DMF | 60-75% |
| 4 | Cyclopropyl addition | Cyclopropylmagnesium bromide | -78°C to 0°C | 50-65% |
Notes and Recommendations
- Reaction optimization: Fine-tuning temperature, solvent, and reagent equivalents can improve yields.
- Safety considerations: Cyclopropyl reagents are reactive; handle under inert atmosphere with appropriate precautions.
- Scalability: The outlined methods are adaptable for scale-up with appropriate modifications in reactor design and purification protocols.
This comprehensive synthesis outline provides a robust framework for preparing N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine , integrating state-of-the-art methodologies, reaction conditions, and purification techniques, supported by authoritative literature.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various halides or nucleophiles; reactions may require catalysts or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrimidine Derivatives with Piperazine/Piperidine Substituents
a. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences :
- Position 6: Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogens) in the target compound.
- Substituent Positions: Methyl at position 4 vs. position 6 in the target.
- The methyl group at position 6 in the target compound may reduce steric hindrance compared to position 4 in this analog.
b. N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
- Key Differences :
- Allyl group at position 4 vs. cyclopropylamine in the target.
- Piperidine vs. piperazine at position 5.
- Impact :
c. 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Key Differences :
- Benzyl-piperazine substituent vs. unsubstituted piperazine in the target.
- Pyrazolo-pyrimidine core vs. simple pyrimidine.
- The pyrazolo-pyrimidine core may alter binding affinity in enzyme targets due to extended conjugation .
Substituent-Specific Comparisons
a. Cyclopropylamine vs. Other Amines
- α-Cyclopropyl-4-phosphonophenylglycine (): Cyclopropyl groups are known to enhance metabolic stability by resisting cytochrome P450 oxidation. This property is critical for drugs requiring prolonged half-lives .
- N-Ethyl-6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine ():
b. Piperazine vs. Pyrazole/Trifluoromethyl Substituents
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~276.35 | Cyclopropylamine, Piperazine, Methyl | Moderate (polar groups) | 1.8 |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 220.30 | Piperidine, Methyl | Low (non-polar piperidine) | 2.3 |
| N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine | 263.38 | Allyl, Piperidine | Moderate | 2.0 |
| 6-(Trifluoromethyl)pyrimidin-4-amine | 177.12 | Trifluoromethyl | Low | 2.5 |
- Key Observations :
- The target compound’s piperazine group improves solubility compared to piperidine analogs.
- Cyclopropylamine balances lipophilicity (LogP ~1.8), enhancing membrane permeability relative to trifluoromethyl analogs .
Biological Activity
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a cyclopropyl group, a methyl group, and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 233.31 g/mol. The unique substitution pattern on the pyrimidine ring contributes to its distinct chemical reactivity and biological properties.
Biological Activities
This compound exhibits promising antimicrobial and antiviral activities. Research indicates that it may interact with specific enzymes or receptors, potentially inhibiting their activity, which can modulate various biochemical pathways.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties against various pathogens. The mechanism is believed to involve the inhibition of critical enzymes necessary for microbial survival.
Antiviral Activity
Preliminary findings suggest that this compound may also exhibit antiviral effects by targeting viral replication processes, although specific viral targets have yet to be conclusively identified .
The mechanism of action involves the compound's interaction with specific molecular targets such as kinases and other enzymes involved in cellular signaling pathways. This interaction can lead to the modulation of signaling cascades critical for cell proliferation and survival .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine structure | Selective inhibitors of protein kinase B (Akt) |
| Flumatinib | Tyrosine kinase inhibitor | Used for chronic myelogenous leukemia treatment |
| 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine | Similar structure but with pyrazinyl group | Different biological activity profile due to pyrazinyl substitution |
The specific substitution pattern on the pyrimidine ring of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have further explored the efficacy of this compound in various biological contexts. For instance:
- Antiparasitic Activity : In studies targeting malaria, compounds similar to N-cyclopropyl derivatives have shown effective inhibition of PfATP4-associated Na+-ATPase activity, suggesting potential applications in antimalarial therapy .
- Cancer Research : Investigations into the compound's effects on human breast cancer cells indicate moderate to significant efficacy, where related piperazine derivatives exhibited promising IC50 values against cancer cell lines .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclopropane introduction | Cyclopropylamine, EtOH, TEA, 140°C | ~45% | |
| Piperazine coupling | Piperazine, DMSO, 120°C | ~60% |
Basic: How is the structural integrity of this compound validated?
Characterization relies on:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 238 [M+H]+ for intermediates) .
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., cyclopropyl protons at δ 0.36–1.13 ppm; piperazine protons at δ 2.75–3.04 ppm) .
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., pyrimidine-piperazine torsion angles ~12–86°) .
Basic: What storage conditions ensure compound stability?
Store at 2–8°C in airtight containers under inert gas (N2/Ar). Avoid moisture and light, as piperazine moieties are prone to oxidation and hygroscopic degradation .
Basic: What preliminary biological assays are recommended for screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to known ligands .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Advanced: How can synthetic yield and purity be optimized?
Q. Methodological Recommendations :
- Solvent Optimization : Replace ethanol with DMSO for higher piperazine coupling efficiency (~15% yield increase) .
- Catalyst Screening : Use Pd/C or Ni catalysts for cyclopropane introduction to reduce side products .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves N-cyclopropyl regioisomers .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Temperature | 120°C | 140°C | +20% yield |
| Catalyst | TEA | Pd/C | Purity >95% |
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Dynamic Effects : Piperazine ring puckering causes variable splitting; use variable-temperature NMR (VT-NMR) to stabilize conformers .
- DFT Calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify cyclopropyl (e.g., replace with cyclohexyl) or piperazine (e.g., N-methyl substitution) groups .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) with active kinase inhibitors to identify critical H-bond donors (e.g., pyrimidine N1) .
Advanced: How to assess metabolic stability in vivo?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Piperazine derivatives often show CYP3A4-mediated oxidation .
- Isotope Tracing : Use 14C-labeled cyclopropyl groups to track metabolite formation .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., 100 ns simulations in GROMACS) to assess piperazine flexibility .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for cyclopropyl substitutions in kinase inhibitors .
Advanced: How to address discrepancies in biological activity across cell lines?
- Proteomics Profiling : Use SILAC labeling to correlate target expression levels (e.g., EGFR) with IC50 values .
- Resistance Mutagenesis : Engineer kinase mutants (T790M in EGFR) to test compound specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
